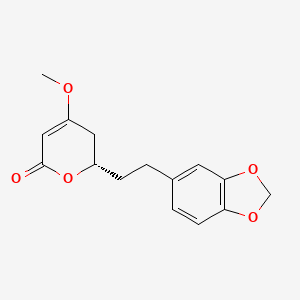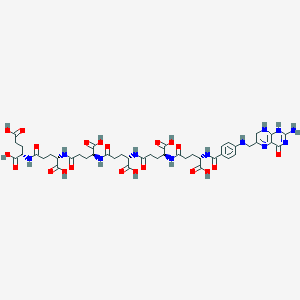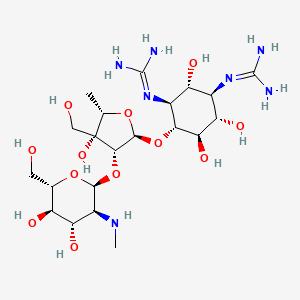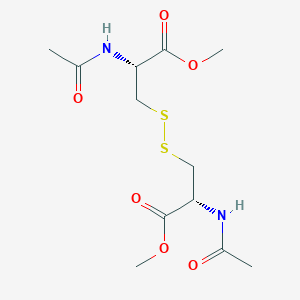
ジメチルジアセチルシスチン
概要
説明
Dimethyl diacetyl cystinate is a disulfide-linked derivative of L-cysteine, a naturally occurring amino acid. This compound is known for its applications in proteomics research and is recognized for its unique structural properties, which include two acetyl groups and two methyl ester groups attached to the cysteine backbone .
科学的研究の応用
Dimethyl diacetyl cystinate is primarily used in proteomics research due to its ability to form stable disulfide bonds, which are crucial for protein structure and function studies. Its applications include:
Protein Labeling: Used to label cysteine residues in proteins for structural analysis.
Peptide Synthesis: Facilitates the synthesis of complex disulfide-rich peptides.
Antioxidant Studies: Investigated for its potential antioxidant properties in food and pharmaceutical applications
作用機序
Target of Action
Dimethyl diacetyl cystinate, also known as (Ac-Cys-OMe)2, is a disulfide-linked L-cysteine compound . The primary targets of this compound are likely to be proteins or enzymes that interact with cysteine residues. Cysteine is the most commonly targeted amino acid in current antibody-drug conjugate (ADC) clinical developments . The nucleophilicity of cysteine distinguishes it from other amino acids, facilitating chemoselective conjugation .
Biochemical Pathways
The biochemical pathways affected by Dimethyl diacetyl cystinate are likely to be those involving cysteine metabolism . Cysteine is metabolically fundamental sulfur compound and important components in various cellular factors . It is involved in the synthesis of proteins, glutathione (an important antioxidant), and other sulfur-containing biomolecules .
Pharmacokinetics
It may undergo metabolism in the liver and excretion through the kidneys, similar to many other small molecule drugs .
Action Environment
The action, efficacy, and stability of Dimethyl diacetyl cystinate are likely to be influenced by various environmental factors. For instance, the pH and redox status of the cellular environment could impact the compound’s ability to form or disrupt disulfide bonds. Additionally, factors such as temperature and the presence of other reactive molecules could influence the compound’s stability and reactivity .
生化学分析
Biochemical Properties
Dimethyl diacetyl cystinate plays a significant role in biochemical reactions, particularly those involving disulfide bonds. It interacts with enzymes, proteins, and other biomolecules through its disulfide linkage, which can be reduced to free thiol groups. This reduction is crucial for the formation and stabilization of protein structures. The compound is known to interact with enzymes such as cysteine proteases, which cleave peptide bonds at cysteine residues, and thiol-disulfide oxidoreductases, which catalyze the formation and isomerization of disulfide bonds .
Cellular Effects
Dimethyl diacetyl cystinate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate redox states within cells, thereby affecting the activity of redox-sensitive transcription factors and signaling molecules. This modulation can lead to changes in gene expression and cellular responses to oxidative stress. Additionally, the compound’s ability to form disulfide bonds plays a role in maintaining the structural integrity of proteins and enzymes, which is essential for proper cellular function .
Molecular Mechanism
The molecular mechanism of dimethyl diacetyl cystinate involves its interaction with biomolecules through disulfide bond formation and reduction. The compound can act as a redox buffer, maintaining the balance between oxidized and reduced states of cysteine residues in proteins. This balance is critical for the regulation of enzyme activity, protein folding, and cellular redox homeostasis. Dimethyl diacetyl cystinate can also inhibit or activate enzymes by modifying their thiol groups, thereby influencing their catalytic activity and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dimethyl diacetyl cystinate can change over time due to its stability and degradation. The compound is relatively stable under refrigerated conditions but can degrade over time when exposed to higher temperatures or oxidative environments. Long-term studies have shown that dimethyl diacetyl cystinate can maintain its activity for extended periods when stored properly. Its degradation products may have different effects on cellular function, which should be considered in experimental designs .
Dosage Effects in Animal Models
The effects of dimethyl diacetyl cystinate vary with different dosages in animal models. At low doses, the compound can enhance cellular redox balance and protect against oxidative stress. At high doses, it may exhibit toxic effects, such as disrupting cellular redox homeostasis and inducing oxidative damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired protective effects without causing toxicity .
Metabolic Pathways
Dimethyl diacetyl cystinate is involved in several metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes such as cysteine synthase and O-acetylserine (thiol)-lyase, which are involved in the biosynthesis of cysteine from serine. The compound can also influence the levels of metabolites in these pathways, affecting metabolic flux and the overall balance of sulfur-containing compounds within cells .
Transport and Distribution
Within cells and tissues, dimethyl diacetyl cystinate is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via amino acid transporters and distributed to various cellular compartments. The compound’s disulfide linkage allows it to interact with binding proteins that facilitate its localization and accumulation in specific tissues, such as the liver and kidneys .
Subcellular Localization
Dimethyl diacetyl cystinate is localized in various subcellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The compound’s activity and function can be affected by its localization, as it may interact with different sets of biomolecules in each compartment .
準備方法
Synthetic Routes and Reaction Conditions: Dimethyl diacetyl cystinate can be synthesized through the esterification of L-cystine with methanol in the presence of an acid catalyst, followed by acetylation using acetic anhydride. The reaction conditions typically involve:
Esterification: L-cystine is dissolved in methanol, and a catalytic amount of sulfuric acid is added. The mixture is refluxed until the reaction is complete.
Industrial Production Methods:
化学反応の分析
Types of Reactions: Dimethyl diacetyl cystinate undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield free thiol groups.
Substitution: The acetyl groups can be substituted with other acyl groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Free thiol groups.
Substitution: Various acyl derivatives.
類似化合物との比較
N-Acetyl-L-cysteine: A derivative of L-cysteine with similar antioxidant properties.
L-Cystine: The oxidized dimer form of L-cysteine, which also forms disulfide bonds.
Dimethyl cystine: Another esterified form of L-cystine with different acyl groups.
Uniqueness: Dimethyl diacetyl cystinate is unique due to its specific esterification and acetylation, which provide distinct chemical properties and reactivity compared to other cysteine derivatives. Its ability to form stable disulfide bonds makes it particularly valuable in proteomics and peptide synthesis .
特性
IUPAC Name |
methyl 2-acetamido-3-[(2-acetamido-3-methoxy-3-oxopropyl)disulfanyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O6S2/c1-7(15)13-9(11(17)19-3)5-21-22-6-10(12(18)20-4)14-8(2)16/h9-10H,5-6H2,1-4H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTORBNKJFMGIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSSCC(C(=O)OC)NC(=O)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32381-28-5 | |
| Record name | NSC136019 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136019 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


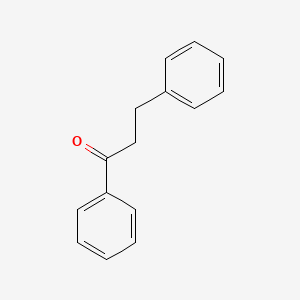
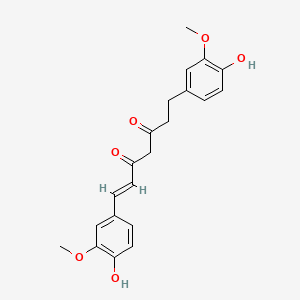

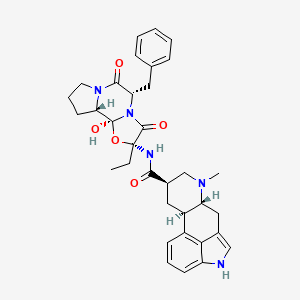
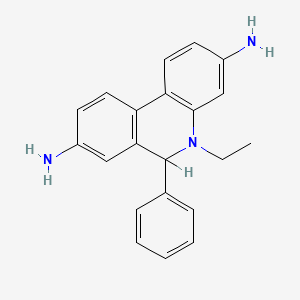
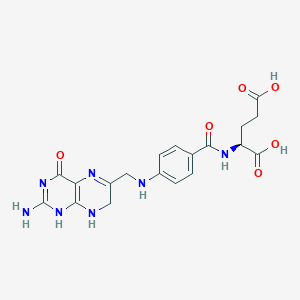
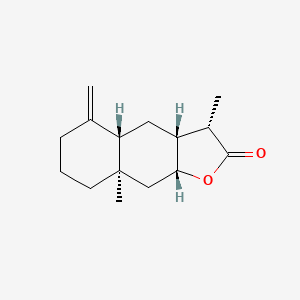
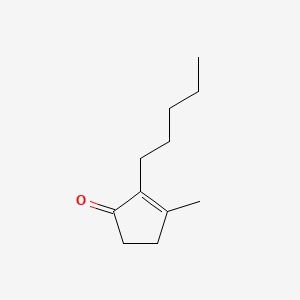
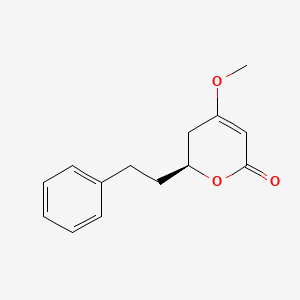
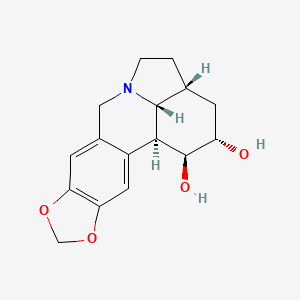
![(2S,3S,4R,6S,8S,9R,10R,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-2,3,4,6,9,14-hexol](/img/structure/B1670608.png)
